molecular formula C7H4ClF2NO3 B2680443 3-Chloro-5-(difluoromethoxy)picolinic acid CAS No. 1262860-72-9

3-Chloro-5-(difluoromethoxy)picolinic acid

Cat. No.: B2680443
CAS No.: 1262860-72-9
M. Wt: 223.56
InChI Key: OBWSTQFVHUFLIY-UHFFFAOYSA-N
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Description

3-Chloro-5-(difluoromethoxy)picolinic acid: is a chemical compound with the molecular formula C7H4ClF2NO3 and a molecular weight of 223.56 g/mol It is a derivative of picolinic acid, characterized by the presence of a chloro group at the third position and a difluoromethoxy group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of 3-Chloro-5-(difluoromethoxy)picolinic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(difluoromethoxy)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Chloro-5-(difluoromethoxy)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(difluoromethoxy)picolinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The presence of the chloro and difluoromethoxy groups can enhance its binding affinity and specificity, making it a valuable tool in research and development.

Comparison with Similar Compounds

  • 3-Chloro-4-(difluoromethoxy)picolinic acid
  • 3-Chloro-5-(trifluoromethoxy)picolinic acid
  • 3-Bromo-5-(difluoromethoxy)picolinic acid

Comparison: Compared to similar compounds, 3-Chloro-5-(difluoromethoxy)picolinic acid is unique due to the specific positioning of the chloro and difluoromethoxy groups, which can influence its reactivity and interactions with other molecules . This unique structure can result in different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

3-chloro-5-(difluoromethoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-4-1-3(14-7(9)10)2-11-5(4)6(12)13/h1-2,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWSTQFVHUFLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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